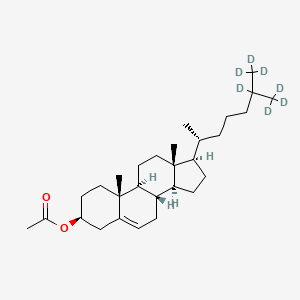

Cholesterol 3-Acetate-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cholesterol 3-Acetate-d7 is a derivative of cholesterol, a major component of all biological membranes. This compound is isotopically labeled with deuterium, making it useful in various scientific research applications. The molecular formula of this compound is C29H41D7O2, and it has a molecular weight of 435.73 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol 3-Acetate-d7 typically involves the acetylation of cholesterol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium at specific positions in the molecule. The process involves the following steps:

Acetylation: Cholesterol is reacted with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid.

Deuterium Labeling: The acetylated cholesterol is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistent incorporation of deuterium. The final product is purified using chromatographic methods to achieve the desired chemical purity .

Analyse Des Réactions Chimiques

Types of Reactions: Cholesterol 3-Acetate-d7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or aldehydes.

Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cholest-5-en-3-one, while reduction can regenerate cholesterol .

Applications De Recherche Scientifique

Cholesterol 3-Acetate-d7 has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

Biology: Helps in studying cholesterol metabolism and its role in cellular processes.

Medicine: Used in the development of cholesterol-lowering drugs and in the study of cardiovascular diseases.

Industry: Employed in the production of stable isotope-labeled compounds for various industrial applications

Mécanisme D'action

The mechanism of action of Cholesterol 3-Acetate-d7 involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. The deuterium labeling allows researchers to track its distribution and metabolism in biological systems. The compound interacts with various molecular targets, including enzymes involved in cholesterol metabolism and transport pathways .

Comparaison Avec Des Composés Similaires

Cholesterol 3-Acetate-d7 can be compared with other similar compounds such as:

- **

Activité Biologique

Cholesterol 3-Acetate-d7 is a deuterated form of cholesterol acetate, which has garnered attention for its role in studying cholesterol metabolism and its biological effects. This compound, characterized by the incorporation of seven deuterium atoms, allows for enhanced tracking in biological systems, particularly through mass spectrometry techniques. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C29H48O2

- Molecular Weight : Approximately 430.7 g/mol

- Structure : The compound retains the core structure of cholesterol with an acetate group at the 3-position and deuterium substitutions.

Biological Activity

This compound plays a critical role in various biological processes:

- Cholesterol Metabolism : As a derivative of cholesterol, it serves as a precursor in the synthesis of other sterols and steroid hormones. Its deuterated nature aids in understanding metabolic pathways through isotopic labeling, allowing researchers to trace the compound's fate within biological systems .

- Cell Membrane Dynamics : Cholesterol is integral to maintaining membrane fluidity and integrity. The presence of this compound can influence these properties, impacting cellular signaling and function.

- Hormonal Synthesis : The compound is involved in the biosynthesis of steroid hormones, which are crucial for numerous physiological processes including metabolism, immune response, and reproductive functions.

Research indicates that this compound interacts with various enzymes involved in cholesterol metabolism:

- Enzyme Interactions : It influences enzymes such as 7-dehydrocholesterol reductase (DHCR7) and others that are pivotal in the cholesterol synthesis pathway. Studies show that alterations in enzyme activity due to the presence of this compound can lead to significant changes in sterol profiles within cells .

- Impact on Disease Models : In models of cholesterol-related disorders, such as Smith-Lemli-Opitz syndrome (a genetic disorder affecting cholesterol synthesis), this compound has been used to elucidate the biochemical pathways disrupted by mutations affecting cholesterol metabolism.

Case Studies

- Metabolic Tracking in Cell Lines :

-

Cholesterol Accumulation Disorders :

- Research on juvenile CLN3 disease (a lysosomal storage disorder) highlighted how this compound could aid in understanding cholesterol trafficking disruptions within cells. The findings suggested that mismanagement of cholesterol leads to accumulation in lysosomes, which can be tracked using deuterated compounds .

Data Table: Comparison of Sterol Levels

| Compound | Effect on Sterol Levels | Mechanism of Action |

|---|---|---|

| This compound | Alters desmosterol levels | Inhibits DHCR7 activity |

| 22-Dehydrocholesterol | Precursor for vitamin D | Affects multiple pathways including steroidogenesis |

| Lathosterol | Intermediate | Less stable than deuterated forms |

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1/i1D3,2D3,19D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGISPSHIFXEHZ-PETFRECNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.